![molecular formula C26H34 B3051877 2-Dodecylphenanthrene CAS No. 3674-72-4](/img/structure/B3051877.png)
2-Dodecylphenanthrene
Overview
Description
2-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a dodecyl group attached to the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylphenanthrene typically involves the alkylation of phenanthrene with dodecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at elevated temperatures. The general reaction scheme is as follows:
Phenanthrene+Dodecyl HalideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated and nitrated phenanthrene derivatives.
Scientific Research Applications
Chemical Research Applications
Model Compound for PAH Studies
2-Dodecylphenanthrene serves as a model compound for studying the behavior and reactivity of PAHs in different chemical environments. Its structure allows researchers to investigate how alkyl substitution affects the chemical properties and reactivity of phenanthrene derivatives. This includes examining metabolic pathways and oxidative transformations mediated by cytochrome P450 enzymes, which are crucial for understanding the environmental fate of PAHs .
Synthesis and Reaction Mechanisms
The compound is utilized in synthetic organic chemistry to develop new methodologies for alkylation reactions. The Friedel-Crafts alkylation method is commonly employed to synthesize this compound, providing insights into reaction conditions that optimize yield and purity. Researchers can explore its reactivity under various conditions, contributing to the broader understanding of PAH chemistry.
Biological Research Applications
Biological Activity Investigation
Studies have indicated that this compound may exhibit biological activity, particularly in its interactions with cellular components. Its hydrophobic nature allows it to integrate into lipid membranes, potentially influencing membrane fluidity and function. This characteristic makes it a candidate for research into cell membrane dynamics and the effects of hydrophobic compounds on cellular processes.
Toxicology Studies
Research has focused on the cytotoxic effects of this compound on various cell lines. Understanding its toxicity profile is essential for assessing environmental risks associated with PAH exposure. Investigations into its mutagenicity have also been conducted, providing insights into how structural modifications influence biological activity and potential health risks .
Medical Applications
Therapeutic Potential
There is ongoing exploration of this compound's potential therapeutic properties. As a precursor in drug synthesis, it may be used to develop novel pharmaceuticals targeting specific biological pathways. The compound's interactions with biological molecules could lead to new drug formulations or treatment strategies .
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be investigated for use in drug delivery systems. Its ability to form micelles or other structures that encapsulate drugs could enhance the bioavailability of poorly soluble medications, making it a valuable component in pharmaceutical formulations.
Industrial Applications
Production of Surfactants
The compound's amphiphilic characteristics make it suitable for formulating surfactants used in various industrial applications. These surfactants can stabilize emulsions in products such as paints, coatings, and personal care items.
Lubricants and Dyes
In industrial settings, this compound is explored for its role in producing lubricants and dyes. Its unique properties can enhance the performance characteristics of these products, making them more effective in their respective applications .
Mechanism of Action
The mechanism of action of 2-Dodecylphenanthrene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenanthrene
- 2-Ethylphenanthrene
- 2-Vinylphenanthrene
Comparison
2-Dodecylphenanthrene is unique due to the presence of a long dodecyl chain, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs
Biological Activity
2-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by its phenanthrene core and a dodecyl group (a straight-chain alkyl group with twelve carbon atoms) attached at the 2-position. This compound is of significant interest due to its potential biological activity, particularly in relation to its interactions with biological membranes and cellular systems.
- Molecular Formula : C_{22}H_{30}
- Molecular Weight : Approximately 290.48 g/mol
- Structure : The dodecyl group enhances the hydrophobic nature of the compound, influencing its solubility and interaction with lipid bilayers.
Membrane Interaction
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with biological membranes. Its hydrophobic properties allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. This integration can lead to alterations in membrane permeability, which may influence cellular processes such as:
- Signal Transduction : Changes in membrane structure can affect receptor availability and signaling pathways.
- Transport Mechanisms : Alterations in membrane fluidity can impact the transport of ions and molecules across cell membranes.
Cytotoxic Effects
Studies have shown cytotoxic effects on certain cell lines, indicating that this compound may have implications for drug design and therapeutic applications. The mechanisms of action are still under investigation, but preliminary findings suggest:
- Cell Viability Reduction : Exposure to this compound may lead to decreased viability in various cancer cell lines.
- Induction of Apoptosis : There is evidence suggesting that it may trigger apoptotic pathways, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other alkyl-substituted phenanthrenes. A summary of notable compounds is provided below:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Dodecylphenanthrene | Dodecyl group at the 1-position | Similar membrane interactions |
9-Dodecylphenanthrene | Dodecyl group at the 9-position | Higher cytotoxicity observed |
9-Octadecylphenanthrene | Octadecyl group instead of dodecyl | Increased hydrophobicity and toxicity |
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.
- The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.
-
Membrane Permeability Studies :
- Research demonstrated that the integration of this compound into lipid bilayers led to increased permeability for small molecules, suggesting potential applications in drug delivery systems.
- The study employed fluorescence microscopy to visualize changes in membrane integrity post-exposure.
Mechanistic Insights
The metabolism of this compound has been linked to cytochrome P450 enzymes, which are crucial for the oxidative metabolism of PAHs. A recent study indicated that alkyl substitution significantly affects the oxidative metabolism pathways, influencing both mutagenicity and toxicity profiles:
- Oxidative Metabolism : The presence of the dodecyl group alters the metabolic pathway, leading to different byproducts compared to unsubstituted phenanthrenes.
- Mutagenicity Testing : Results from Ames tests indicated a lower mutagenic potential relative to other PAHs, suggesting a complex interaction between structure and biological activity.
Properties
IUPAC Name |
2-dodecylphenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-21H,2-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXCMFGUPUBXHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296021 | |
Record name | 2-Dodecylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-72-4 | |
Record name | 2-Dodecylphenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dodecylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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